Scientific Field: Chemistry
Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is used as a ligand in the dehydrative allylation of alcohols and deallylation of allyl ethers.
Results or Outcomes: The use of 3-Acetyl-2-pyridinecarboxylic acid efficiently promotes both the dehydrative allylation of alcohols and the deallylation of allyl ethers and esters. These phenomena can be rationalized by the balance between the π-accepting ability of the pyridine moiety and the acidity of the carboxylic acid of the 2-pyridinecarboxylic acid derivative.
Scientific Field: Microbiology
Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is involved in the microbiological transformation of pyridine derivatives.
Results or Outcomes: The primary reaction in the microbiological metabolism of the benzene ring is hydroxylation to give a dihydroxy compound with subsequent ring opening.
Scientific Field: Agriculture
Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is used in the manufacturing of pesticides, fertilizers, and other agricultural chemicals.
Results or Outcomes: The use of 3-Acetyl-2-pyridinecarboxylic acid in the manufacturing of agricultural chemicals contributes to the effectiveness of these products.
3-Acetyl-2-pyridinecarboxylic acid, also known as 2-acetylnicotinic acid, is an organic compound with the molecular formula and a molecular mass of approximately 165.15 g/mol. This compound features a pyridine ring substituted with both an acetyl group and a carboxylic acid group, contributing to its unique chemical properties. It appears as a white to light yellow solid with a melting point ranging from 126 to 127 °C .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
3-Acetyl-2-pyridinecarboxylic acid has been studied for its potential biological activities. It exhibits:
The specific mechanisms of action and efficacy require further investigation to fully understand its therapeutic potential.
Several synthesis methods have been reported for producing 3-acetyl-2-pyridinecarboxylic acid:
These methods vary in efficiency, yield, and environmental impact.
3-Acetyl-2-pyridinecarboxylic acid finds applications in various fields:
Research on the interactions of 3-acetyl-2-pyridinecarboxylic acid with other compounds has shown:
Understanding these interactions is crucial for optimizing its use in various applications.
Several compounds share structural similarities with 3-acetyl-2-pyridinecarboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Acetylpyridine | Lacks carboxylic acid functionality; simpler structure. | |
6-Acetyl-2-pyridinecarboxylic acid | Different positional substitution; may exhibit different biological activities. | |
Nicotinic Acid | No acetyl group; primarily used in dietary supplements. |
3-Acetyl-2-pyridinecarboxylic acid is unique due to its combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.